![molecular formula C36H50O2 B14381732 1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) CAS No. 88457-42-5](/img/structure/B14381732.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is an organic compound with the molecular formula C36H50O2 It is characterized by the presence of two nonylbenzene groups connected via a phenylenebis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) typically involves the reaction of 4-nonylphenol with 1,4-dibromobenzene under basic conditions. The reaction is facilitated by the presence of a base such as potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the dibromobenzene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]bisbenzene: Similar in structure but with an ethylene linkage instead of a phenylenebis(oxy) linkage.
4,4’-[1,3-Phenylenedioxy]dianiline: Contains a phenylenedioxy linkage with amino groups.
1,1’-[1,4-Phenylenebis(oxy-2,1-ethanediyloxy-2,1-ethanediyl)]bis(2-phenylindolizine): A more complex structure with additional ethylene and indolizine groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is unique due to its specific phenylenebis(oxy) linkage and nonylbenzene groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
88457-42-5 |
|---|---|
Formule moléculaire |
C36H50O2 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
1,4-bis(4-nonylphenoxy)benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-35-27-29-36(30-28-35)38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-30H,3-18H2,1-2H3 |
Clé InChI |
MIQPGWNTEYNAIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
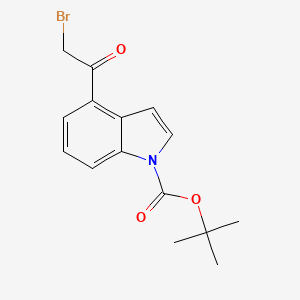
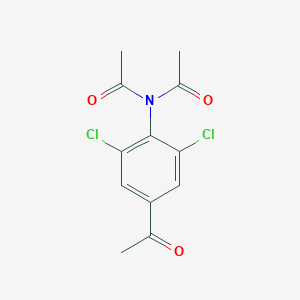
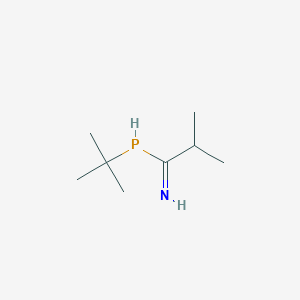
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
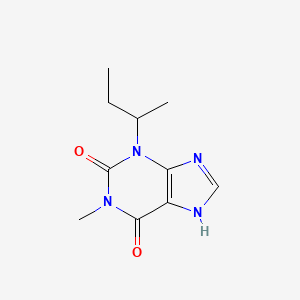
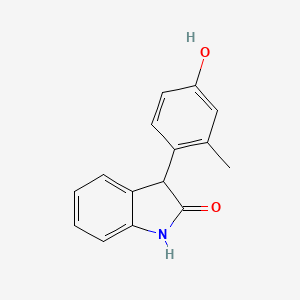
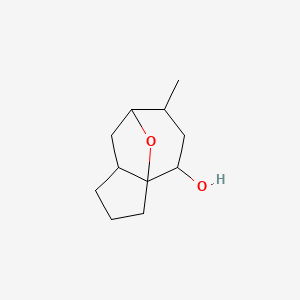
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
